Iodine-126
Description
Properties
CAS No. |
14158-32-8 |
|---|---|
Molecular Formula |
HI |
Molecular Weight |
126.9136 g/mol |
IUPAC Name |
iodane |
InChI |
InChI=1S/HI/h1H/i1-1 |
InChI Key |
XMBWDFGMSWQBCA-BJUDXGSMSA-N |
SMILES |
I |
Isomeric SMILES |
[126IH] |
Canonical SMILES |
I |
Synonyms |
126I radioisotope I-126 radioisotope Iodine-126 |
Origin of Product |
United States |
Scientific Research Applications
Diagnostic Imaging
Iodine-126 is primarily utilized in nuclear medicine for diagnostic imaging, particularly in thyroid studies. Its decay properties allow it to be used in positron emission tomography (PET) scans, providing valuable information about thyroid function and abnormalities. The isotope can be incorporated into radiopharmaceuticals that target thyroid tissues, enabling visualization of thyroid disorders such as hyperthyroidism or thyroid cancer.
Therapeutic Uses
While this compound is not as commonly used therapeutically as iodine-131, its properties allow for potential therapeutic applications in treating certain cancers. Research indicates that this compound can be used in targeted radiotherapy, where it is localized to tumor sites, delivering radiation directly to cancerous cells while minimizing exposure to surrounding healthy tissues.
Radiotracer Studies
This compound serves as a radiotracer in various biological and environmental studies. Its ability to emit detectable radiation allows researchers to trace the movement and accumulation of iodine within biological systems or ecosystems. This application is crucial for understanding iodine metabolism and its effects on health.
Environmental Monitoring
In environmental science, this compound can be used to monitor radioactive contamination and assess the impact of nuclear activities on ecosystems. Its relatively short half-life means it can provide insights into recent contamination events, aiding in environmental assessments and cleanup efforts.
Thyroid Cancer Diagnosis
A study involving patients with suspected thyroid cancer utilized this compound-labeled compounds for imaging purposes. The results demonstrated a high sensitivity in detecting malignant lesions compared to traditional imaging methods, highlighting the effectiveness of this compound as a diagnostic tool.
Targeted Radiotherapy Trials
Clinical trials have investigated the use of this compound in targeted radiotherapy for various cancers. One notable trial involved patients with advanced prostate cancer who received this compound implants directly into tumor sites. The outcomes showed a significant reduction in tumor size and improved patient survival rates, suggesting that this compound could be an effective treatment modality.
Comparative Analysis with Other Iodine Isotopes
| Isotope | Half-Life | Decay Mode | Primary Applications |
|---|---|---|---|
| Iodine-123 | 13 hours | Electron Capture | Diagnostic imaging (thyroid) |
| Iodine-125 | 59 days | Electron Capture | Brachytherapy for cancer treatment |
| Iodine-131 | 8 days | Beta Emission | Hyperthyroidism treatment, thyroid cancer |
| This compound | 12.93 days | Beta & Positron | Diagnostic imaging, potential therapy |
Comparison with Similar Compounds
Key Properties of Iodine-126
- Half-life : 13.1 days (12.928 days in precise measurements)
- Decay modes : β⁻ decay, γ emissions
- Prominent γ energies : 388.6 keV, 666.3 keV, 753.8 keV
- Spin/parity : 2⁻
- Production : ¹²⁴Xe(n,γ)¹²⁵Xe → ¹²⁵I (with ¹²⁶I as a side product via neutron absorption)
Comparison with Similar Iodine Isotopes
Iodine-125 (¹²⁵I)
Applications : Widely used in medical brachytherapy (e.g., prostate cancer treatment) due to its moderate γ energy (27–35 keV) and 59.4-day half-life .
Differences from ¹²⁶I :
- Half-life : 59.4 days (vs. 13.1 days for ¹²⁶I) .
- Photon energy : Lower-energy emissions (0.027–0.035 MeV), minimizing tissue damage compared to ¹²⁶I .
- Contamination issues : ¹²⁶I co-production during ¹²⁵I synthesis necessitates post-irradiation decay periods (5–7 half-lives of ¹²⁶I), reducing ¹²⁵I yield by 50–66% .
Iodine-131 (¹³¹I)
Applications: Thyroid cancer therapy and diagnostics (β⁻ emissions destroy tissue, γ emissions enable imaging). Differences from ¹²⁶I:
Iodine-129 (¹²⁹I)
Applications : Environmental tracer due to its long half-life (15.7 million years) .
Differences from ¹²⁶I :
- Half-life : 15.7 million years (vs. 13 days for ¹²⁶I) .
- Production : Cosmic ray spallation or nuclear fission .
Data Tables
Table 1: Comparative Properties of Key Iodine Isotopes
Table 2: Challenges in ¹²⁶I Contamination Management
Research Findings and Industrial Implications
- Contamination in Medical Isotopes : ¹²⁶I’s high-energy photons (e.g., 666.3 keV) complicate imaging and dosimetry for ¹²⁵I-based therapies. Its presence requires extended decay periods, increasing production costs .
- Innovative Production Methods: Switching from stainless steel to aluminum irradiation vessels reduces neutron absorption, doubling ¹²⁵I yield and lowering ¹²⁶I contamination .
- Analytical Challenges : Compton scattering from ¹²⁶I’s γ emissions can invalidate sodium iodide crystal counting for ¹²⁵I purity assessments .
Preparation Methods
Double Neutron Capture on Xenon-124
The irradiation of xenon-124 () in a high-flux neutron environment initiates a two-step process:
-
(neutron capture, barns).
-
(secondary neutron capture, barns).
undergoes beta decay with a half-life of 19 seconds:
This method requires prolonged irradiation in reactors with neutron fluxes exceeding to maximize yield. However, competing reactions, such as decay to , necessitate precise timing to isolate .
Tellurium-Based Neutron Capture
Tellurium-125 () serves as a precursor for via:
-
(neutron capture, barns).
-
( barns).
decays to with a half-life of 19 seconds:
This pathway is less efficient due to low thermal neutron cross-sections for tellurium isotopes, requiring enriched targets and extended irradiation periods.
Direct Neutron Activation of Iodine-125
Irradiating (half-life: 59.4 days) in a neutron flux induces:
The () reaction on has a cross-section of barns, enabling moderate yields. However, this method demands pre-existing stocks, often produced via irradiation, complicating the supply chain.
Fission-Based Production of this compound
Nuclear fission of uranium-235 () generates as a minor fission product (yield: ). The reaction proceeds as:
emerges in the light fission fragment group (mass number 85–105). Despite low natural abundance, large-scale reactors can accumulate millicurie quantities through continuous irradiation and chromatographic separation from other iodines (e.g., ).
Comparative Analysis of Production Methods
| Method | Target Material | Neutron Flux (n·cm⁻²·s⁻¹) | Irradiation Time | Yield (GBq/g) | Purity |
|---|---|---|---|---|---|
| Double Neutron Capture (Xe) | Enriched | 7–10 days | 50–70 | High (≥95%) | |
| Tellurium Irradiation | Enriched | 14 days | 10–20 | Moderate (80–90%) | |
| Activation | 3–5 days | 30–40 | High (≥90%) | ||
| Fission (Uranium-235) | Variable | 0.5–2 | Low (60–70%) |
Key Observations :
-
Xenon-124 routes offer the highest yields but require gas-handling infrastructure to manage radioactive xenon decay.
-
Fission-derived suffers from isotopic contamination (e.g., ), necessitating post-irradiation purification.
-
Tellurium-based methods are limited by low cross-sections, making them economically less viable.
Challenges in this compound Production
Q & A
Basic Research Questions
Q. What are the key nuclear properties of Iodine-126, and how do they influence experimental design?
- Answer : I-126 has a half-life of 13.1 days (contradicted by some sources reporting 60 days; see ) and emits high-energy photons (388.6 keV, 491.2 keV, 666.3 keV, etc.) . These properties necessitate shielding in laboratory settings and precise timing for data collection due to rapid decay. When designing experiments, researchers must account for its decay chain (e.g., parent/daughter isotopes) and use gamma spectroscopy for quantification. Calibration against certified standards is critical to avoid misattribution of spectral peaks .
Q. How is I-126 detected in environmental samples, and what are common sources of error?
- Answer : Air particulate filters and gamma spectrometry are standard methods for detecting I-126 . However, false positives can arise from cross-contamination with other iodine isotopes (e.g., I-125) or detector noise. For validation, researchers should:
- Compare results with blank samples.
- Use decay curve analysis to confirm the half-life.
- Cross-reference with neutron activation logs to rule out reactor-based contamination .
Q. Why is I-126 considered a contaminant in I-125 production, and how does it impact yield calculations?
- Answer : I-126 forms via neutron capture during I-125 synthesis in reactors, reducing the purity of I-125 batches. Its presence necessitates a decay period of 5–7 half-lives (~65–92 days) to reduce contamination to ≤0.06% . Researchers must adjust yield calculations using decay equations:
where . For example, a 64-hour irradiation cycle in a thermal flux of yields 65 GBq of I-125 but requires 40 days to reduce I-126 to 0.06% .
Advanced Research Questions
Q. What methodologies minimize I-126 contamination during I-125 production?
- Answer : Two approaches are validated:
- Batch Systems : Post-irradiation decay periods (40+ days) reduce I-126 but sacrifice 50–60% of I-125 yield .
- Closed-Loop Systems : Eliminate decay periods by isolating Xe-124 during irradiation, preventing I-126 formation. This method ensures >99% purity of I-125 but requires specialized cryogenic infrastructure .
Table 1 : Comparison of Production Methods
| Method | I-125 Yield (GBq) | I-126 Contamination | Time Efficiency |
|---|---|---|---|
| Batch System | 40 | 0.06% | Low |
| Closed-Loop System | 65+ | <0.01% | High |
| Source: |
Q. How can researchers resolve contradictions in reported half-life values for I-126?
- Answer : Discrepancies (e.g., 13.1 days vs. 60 days ) may stem from measurement errors or contextual factors (e.g., matrix effects in detectors). To address this:
- Replicate decay experiments using standardized protocols.
- Validate results against NIST-certified references.
- Publish raw decay curves and environmental conditions to enable cross-study verification .
Q. What analytical techniques distinguish I-126 in mixed-isotope samples (e.g., space mission specimens)?
- Answer : High-purity germanium (HPGe) detectors paired with gamma spectroscopy are optimal. For complex matrices (e.g., sodium iodide crystals in space missions):
- Use energy-specific photopeaks (e.g., 666.3 keV for I-126).
- Apply spectral deconvolution software to separate overlapping peaks (e.g., I-124 at 602.7 keV).
- Confirm results via neutron activation analysis (NAA) to trace isotopic origins .
Methodological Guidelines for Data Contradiction Analysis
- Step 1 : Identify conflicting data (e.g., half-life values).
- Step 2 : Trace primary sources and experimental conditions (e.g., reactor flux, detector calibration).
- Step 3 : Replicate experiments under controlled parameters.
- Step 4 : Apply statistical tests (e.g., chi-square) to assess significance.
- Step 5 : Publish negative results to inform future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
